Cas no 16828-01-6 (Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1))

Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1) Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1)
- azanium,sodium,2,3-dihydroxybutanedioate
- Ammonium sodium tartrate
- EINECS 240-850-1
- Na-NH4-d-Tartrat
- Na-NH4-d-tartrate
- sodium ammonium (+)-tartrate
- NS00085649
- (R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt
- Q18431104
- azanium;sodium;2,3-dihydroxybutanedioate
- SCHEMBL5849599
- 16828-01-6
- SODIUM AMMONIUM TARTRATE
-
- Inchi: InChI=1S/C4H6O6.H3N.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);1H3;/q;;+1/p-1
- InChI Key: QGKIJYBOYMJGHT-UHFFFAOYSA-M
- SMILES: [NH4+].[Na+].O=C(C(C(C([O-])=O)O)O)[O-]
Computed Properties
- Exact Mass: 189.02500
- Monoisotopic Mass: 189.02493126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 123
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 122Ų
Experimental Properties
- PSA: 121.13000
- LogP: -3.13340
Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
City Chemical | S307-1KG |
Sodium Ammonium Tartrate |
16828-01-6 | 99% | 1kg |
$458.29 | 2023-09-19 | |
City Chemical | S307-100GM |
Sodium Ammonium Tartrate |
16828-01-6 | 99% | 100gm |
$84.17 | 2023-09-19 |
Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1) Related Literature
-
Marcin Podsiad?o,Ewa Patyk,Andrzej Katrusiak CrystEngComm 2012 14 6419
-
Agata Bia?ońska,Zbigniew Ciunik CrystEngComm 2013 15 6448
-
3. Chemistry of 6H-pyrido[4,3-b]carbazoles. Part 13. Syntheses of ring-A- and ring-D-substituted ellipticinesMalcolm Sainsbury,Andrew D. Smith,Kuok K. Vong,David I. C. Scopes J. Chem. Soc. Perkin Trans. 1 1988 2945
-
Wen-Ting Liu,Yong-Cong Ou,Zhuo-jia Lin,Ming-Liang Tong CrystEngComm 2010 12 3487
-
Hong-Qing Hao,Wen-Ting Liu,Wei Tan,Zhuo-Jia Lin,Ming-Liang Tong CrystEngComm 2009 11 967
Additional information on Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1)
Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1) and its significance in modern biochemical research
Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1), with the CAS number 16828-01-6, is a compound of growing interest in the field of biochemical and pharmaceutical research. This unique chiral compound has garnered attention due to its structural complexity and potential biological activities. The presence of multiple hydroxyl groups and its specific stereochemistry make it a valuable candidate for studying enzyme interactions, metabolic pathways, and as a precursor in drug development.
The compound's structure consists of a four-carbon chain with hydroxyl groups at the 2nd and 3rd positions, giving rise to its systematic name. The ammonium sodium salt form enhances its solubility in aqueous solutions, making it more accessible for experimental applications. This solubility property is particularly advantageous in biochemical assays where precise concentrations are required.
Recent studies have highlighted the potential of Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1) as a key intermediate in the synthesis of bioactive molecules. Its chiral center allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals where stereochemistry significantly influences biological activity. Researchers have been exploring its role in developing novel therapeutic agents targeting various diseases.
In particular, the compound has shown promise in the field of enzyme inhibition studies. Its structural features mimic natural substrates or intermediates in metabolic pathways, enabling researchers to investigate the mechanisms of enzymes such as dehydrogenases and oxidases. Understanding these mechanisms can lead to the development of more effective drugs with fewer side effects.
The stereochemistry of Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1) is also of significant interest. The (2R,3R) configuration is rare and has been associated with unique biological properties in some natural products. This configuration makes it an attractive scaffold for designing molecules with specific biological activities. Researchers are particularly interested in how this stereochemistry affects interactions with biological targets such as proteins and enzymes.
Moreover, the ammonium sodium salt form provides an additional layer of functionality that can be exploited in drug design. The presence of both ammonium and sodium ions allows for interactions with various biological systems, enhancing the compound's versatility in different experimental settings. This dual functionality has been explored in designing molecules that can modulate cellular processes by interacting with multiple targets simultaneously.
Current research is also focusing on the potential applications of Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1) in nanomedicine and drug delivery systems. Its ability to form stable complexes with other molecules makes it a suitable candidate for encapsulating therapeutic agents. These complexes can improve drug solubility and stability while targeting specific cells or tissues.
The compound's role in understanding metabolic pathways has not been fully explored but is considered promising. Studies suggest that it could serve as a marker or intermediate in certain metabolic processes. By studying its interactions within cells, researchers can gain insights into how these pathways function under normal and pathological conditions.
In conclusion,Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1) is a multifaceted compound with significant potential in biochemical research. Its unique structure and properties make it valuable for studying enzyme mechanisms, developing novel therapeutics, and exploring new applications in drug delivery systems. As research continues to uncover its capabilities,CAS no 16828-01-6 will undoubtedly play a crucial role in advancing our understanding of biological processes and improving human health.
16828-01-6 (Butanedioic acid,2,3-dihydroxy- (2R,3R)-, ammonium sodium salt (1:1:1)) Related Products
- 3095-65-6(Ammonium bitartrate)
- 14307-43-8(ammonium tartrate)
- 97-67-6(L-(-)-Malic Acid)
- 87-69-4(L(+)-Tartaric acid)
- 6915-15-7(Malic acid)
- 3164-29-2(Ammonium Tartrate Dibasic)
- 9001-64-3(Malate dehydrogenase)
- 133-37-9(DL-Tartaric acid)
- 636-61-3(D-(+)-Malic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)




